

# The Initial Characterization of BMS-748730: A GPR119 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |
|----------------------|------------|-----------|--|--|
| Compound Name:       | BMS-748730 |           |  |  |
| Cat. No.:            | B1667239   | Get Quote |  |  |

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the initial characterization of **BMS-748730**, a potent and selective agonist of the G-protein coupled receptor 119 (GPR119). GPR119 has emerged as a promising therapeutic target for type 2 diabetes and related metabolic disorders due to its role in stimulating glucose-dependent insulin secretion and the release of incretin hormones. This document summarizes the key in vitro activity of a representative GPR119 agonist from Bristol-Myers Squibb, BMS-903452, which will be used as a proxy for **BMS-748730**. It also details the experimental protocols for the core assays used in its characterization and provides visualizations of the relevant biological pathways and experimental workflows.

## **Core Quantitative Data**

The primary in vitro functional activity of a GPR119 agonist is its ability to stimulate the production of cyclic adenosine monophosphate (cAMP) in cells expressing the receptor. The potency of BMS-903452 was determined in a cell-based cAMP assay.

| Compound   | Assay Type           | Cell Line     | Parameter | Value (nM) |
|------------|----------------------|---------------|-----------|------------|
| BMS-903452 | cAMP<br>Accumulation | Not Specified | EC50      | 14[1][2]   |



## **GPR119 Signaling Pathway**

GPR119 is a Gαs-coupled receptor. Upon agonist binding, it activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP concentration leads to the activation of protein kinase A (PKA) and other downstream effectors, ultimately resulting in enhanced glucose-dependent insulin secretion from pancreatic β-cells and the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. BMS-903452 | 1339944-47-6 | MOLNOVA [molnova.com]
- 2. BMS-903452 | GPR119 agonist | Probechem Biochemicals [probechem.com]
- To cite this document: BenchChem. [The Initial Characterization of BMS-748730: A GPR119 Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667239#initial-characterization-of-bms-748730]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com